The compound is classified under the category of nitrogen-containing heterocycles. Its molecular formula is with a molecular weight of approximately 226.29 g/mol. It is often referenced in chemical databases such as PubChem and Sigma-Aldrich, where it is listed as a compound of interest for research and development in pharmaceuticals and organic synthesis .
The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine can be achieved through several methods:
The molecular structure of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine features:
The compound's structural formula can be represented using SMILES notation as CC(C)c1cnc2c1c(nc(c2)C)c(C)C
, which provides insight into its connectivity and functional groups .
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
These reactions are crucial for developing analogs that may have improved efficacy or selectivity for biological targets.
The physical properties of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine include:
Chemical properties include:
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine has several applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: